4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
Overview
Description
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole ring fused with a benzoic acid moiety.
Mechanism of Action
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. They are known to interact with various molecular targets involved in these diseases. For instance, in the context of cancer, oxadiazoles have been found to interact with key molecular targets involved in cell proliferation and survival .
Mode of Action
Oxadiazoles have been reported to interact with their targets in a way that modulates the biological pathways associated with the disease state . For example, in cancer, they may inhibit the activity of proteins that promote cell proliferation, leading to a decrease in cancer cell growth .
Biochemical Pathways
For instance, in the context of cancer, it may affect pathways related to cell proliferation, apoptosis, and DNA repair .
Result of Action
Based on the reported biological activities of oxadiazoles, it can be inferred that this compound may exert its effects by modulating the activity of its molecular targets, thereby influencing the associated biological pathways . For instance, in the context of cancer, it may inhibit cell proliferation and induce apoptosis, leading to a decrease in tumor growth .
Biochemical Analysis
Biochemical Properties
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily mediated through hydrogen bonding and π-π stacking interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly the NF-κB signaling pathway . This compound can modulate the expression of genes involved in inflammation and immune responses, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on target enzymes and proteins, leading to conformational changes that either inhibit or activate their activity . For instance, it has been found to inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and modulating their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been observed that the compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including prolonged inhibition of inflammatory responses and consistent modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exert beneficial effects, such as reducing inflammation and enhancing antioxidant defenses . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in tissues and the subsequent disruption of cellular homeostasis.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lactate, thereby influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It has been shown to bind to albumin in the bloodstream, which facilitates its distribution to various tissues . Additionally, the compound can accumulate in certain cellular compartments, such as the mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it interacts with key metabolic enzymes and signaling proteins . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. One common method includes the dehydrative cyclization of 1,2-diacylhydrazines . The oxidative cyclization can be achieved using various oxidizing agents such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, HgO-I2, ferric chloride, and iodobenzenediacetate .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-accelerated solvent-free conditions to enhance reaction efficiency and yield. For example, the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent is a notable method .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, lead tetraacetate.
Reducing Agents: Sodium borohydride.
Dehydrating Agents: Melamine-formaldehyde resin supported sulfuric acid.
Major Products Formed: The major products formed from these reactions include various substituted oxadiazoles and benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different biological activities.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, used in antibiotics and anticancer agents.
Furamizole: A 1,3,4-oxadiazole derivative with potent antibacterial action.
Properties
IUPAC Name |
4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15(19)12-8-6-11(7-9-12)14-17-16-13(20-14)10-4-2-1-3-5-10/h1-9H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSLGQIRTJNTKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344455 | |
Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680354 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
85292-45-1 | |
Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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